1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-
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Overview
Description
1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms and various substituents, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . Another method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrazine.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions . The compound’s unique structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 1H-Pyrazole, 3,4-dimethyl-
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,1’-Methanediylbis-(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine)
Uniqueness: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- stands out due to its specific substituents, which confer unique chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89607-18-1 |
---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,5-dimethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3,(H2,6,7) |
InChI Key |
OPSCBKWWIDRPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)[N+](=O)[O-] |
solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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